3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
Description
This compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperidin-4-yl group substituted at the 1-position, with a cyclopropyl-modified imidazolidine-2,4-dione moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its role in kinase inhibition and nucleotide mimicry, while the cyclopropyl group may enhance metabolic stability and conformational rigidity . The piperidine ring likely contributes to solubility and target binding via its basic nitrogen.
Properties
IUPAC Name |
3-cyclopropyl-1-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c24-13-8-22(16(25)23(13)11-1-2-11)10-3-5-21(6-4-10)15-12-7-19-20-14(12)17-9-18-15/h7,9-11H,1-6,8H2,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGBZLAGTJVFJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it targets tumor cells in a selective manner.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83. This interaction results in significant alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division. This is particularly impactful in cancer cells, where uncontrolled cell division is a key characteristic. By inhibiting CDK2, the compound can effectively halt the proliferation of cancer cells.
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties. These studies help in structure requirement prediction for the observed antitumor activity. .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib. It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biochemical Analysis
Biochemical Properties
The compound 3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione has shown significant inhibitory activity against CDK2/cyclin A2. The inhibitory effect of this compound was observed with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM.
Cellular Effects
The compound has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines with IC50 range (45–97 nM) and (6–99 nM), respectively. It also showed moderate activity against HepG-2 with an IC50 range of (48–90 nM).
Molecular Mechanism
The molecular mechanism of action of this compound involves significant inhibitory activity against CDK2/cyclin A2. This suggests that the compound may exert its effects at the molecular level through enzyme inhibition.
Biological Activity
The compound 3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a notable member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 299.35 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves multi-step organic reactions, including cyclization and functional group transformations. Specific methods for synthesizing this compound have not been widely documented in the literature but generally follow established protocols for similar derivatives.
Antitumor Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor properties. A study demonstrated that derivatives targeting BRAF(V600E) mutations showed promising results in inhibiting cancer cell proliferation. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. For instance, some studies have reported that these compounds can reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses .
Sigma Receptor Modulation
Recent findings suggest that certain pyrazolo[3,4-d]pyrimidines act as selective sigma receptor ligands. These receptors are implicated in various neurological processes and pain modulation. Compounds exhibiting sigma receptor antagonism have shown potential in pain relief models .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo derivatives has been explored against various bacterial strains. Some derivatives have demonstrated bacteriostatic effects against pathogens such as Staphylococcus aureus. The mechanism may involve disrupting bacterial membrane integrity .
Case Study 1: Antitumor Efficacy
In a preclinical study, a series of pyrazolo[3,4-d]pyrimidine derivatives were tested for their ability to inhibit cell proliferation in cancer cell lines harboring BRAF mutations. The results showed that specific substitutions on the pyrazole ring enhanced antitumor activity significantly.
Case Study 2: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory effects of a related pyrazolo compound found that it effectively reduced edema in animal models by inhibiting COX enzymes and decreasing inflammatory cytokine levels.
Research Findings Summary
Scientific Research Applications
Applications in Scientific Research
The applications of this compound primarily lie in medicinal chemistry and pharmacology, particularly as a potential therapeutic agent for various diseases. Below are some key areas where this compound has shown promise:
Sigma Receptor Modulation
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit activity as sigma receptor ligands. Specifically, compounds similar to 3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione have been studied for their ability to act as antagonists at the sigma-1 receptor (σ1R), which is implicated in various neurological disorders and pain modulation. For example, a study highlighted the synthesis of selective σ1R antagonists that demonstrated significant antinociceptive properties in animal models, suggesting potential applications in pain management .
Anticancer Activity
The compound's structural features may also contribute to its anticancer properties. Pyrazolo[3,4-d]pyrimidines have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Some studies have shown that these compounds can disrupt critical signaling pathways involved in tumor growth and survival .
Neuroprotective Effects
Given the involvement of sigma receptors in neuroprotection and neurodegenerative diseases, compounds like this compound are being investigated for their potential to protect neuronal cells from damage caused by oxidative stress and excitotoxicity . These properties could make them candidates for treating conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Study 1: Sigma Receptor Antagonism
A study published in Nature detailed the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidines as σ1R antagonists. Among the compounds tested, several demonstrated high selectivity and potency against σ1R compared to σ2R receptors. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that certain derivatives of pyrazolo[3,4-d]pyrimidines exhibited significant cytotoxic effects. These studies utilized assays to measure cell viability post-treatment with the compound, indicating a dose-dependent response that suggests potential for further development as an anticancer agent .
Comparison with Similar Compounds
Data Table: Key Structural and Hypothesized Pharmacological Differences
Q & A
Q. What are the recommended synthetic routes for 3-cyclopropyl-1-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione, and how are intermediates characterized?
A multi-step synthesis is typically employed, starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. demonstrates that coupling reactions between thiourea derivatives and chloroacetate intermediates in ethanol (under reflux) yield structurally similar heterocycles. For example, the piperidin-4-yl group can be introduced via nucleophilic substitution or Suzuki-Miyaura coupling (if halogenated precursors are used). Key intermediates should be purified via recrystallization or column chromatography and characterized using ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How should researchers handle solubility and stability challenges during synthesis?
The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is limited due to its heterocyclic and piperidine moieties. recommends using anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis. For long-term storage, keep the compound in a dark, dry environment at 2–8°C, sealed under vacuum or nitrogen to avoid degradation . Precautionary measures like P261 (avoid breathing dust) and P305+P351+P338 (eye rinse protocols) are critical .
Q. What analytical methods are essential for structural confirmation?
- NMR Spectroscopy : ¹H NMR can resolve cyclopropyl protons (δ 0.5–1.5 ppm) and imidazolidine-dione carbonyl signals (δ 160–170 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry : HRMS with ESI+ ionization is ideal for verifying the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
highlights the ICReDD approach, combining quantum chemical calculations (e.g., DFT for transition-state analysis) and information science to predict optimal reaction conditions. For example, reaction path searches can identify energetically favorable routes for coupling the pyrazolo[3,4-d]pyrimidine and piperidine subunits. Machine learning models trained on similar reactions (e.g., ) can narrow down solvent systems, catalysts, and temperature ranges, reducing trial-and-error experimentation .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Discrepancies in NMR or IR data may arise from tautomerism (e.g., pyrazole/pyrimidine ring proton exchange) or polymorphism. For example, notes that spirocyclic piperidine derivatives exhibit variable NOE correlations depending on conformation. To resolve this:
- Perform variable-temperature NMR to stabilize tautomers.
- Use X-ray crystallography to confirm solid-state structure.
- Compare experimental IR spectra with computational (DFT) vibrational modes .
Q. What strategies mitigate low yields in cyclopropane ring formation?
Cyclopropanation via Simmons-Smith reactions or [2+1] cycloaddition often suffers from steric hindrance. suggests using chiral catalysts (e.g., Rh₂(OAc)₄) to enhance enantioselectivity, while recommends optimizing stoichiometry (e.g., 1.2–1.5 equivalents of cyclopropane precursor). Monitor reaction progress via TLC or in-situ FTIR to terminate before side reactions dominate .
Q. How to design biological activity studies for this compound?
Given structural similarities to pyrazolo[3,4-b]pyridine derivatives in , prioritize kinase inhibition assays (e.g., JAK2, EGFR) or cellular apoptosis studies. Use in vitro models (e.g., HEK293 or cancer cell lines) with dose-response curves (IC₅₀ determination). Pair with molecular docking (PDB: A1BQ7 ) to predict binding affinities to target proteins. Include positive controls (e.g., staurosporine) and validate via Western blot for phosphorylation status .
Q. What are the critical parameters for scaling up synthesis without compromising purity?
- Reactor Design : Use continuous-flow systems (, RDF2050112) to enhance heat/mass transfer during exothermic steps.
- Purification : Replace column chromatography with recrystallization (ethanol/water) or membrane filtration (, RDF2050104).
- Process Control : Implement PAT (Process Analytical Technology) tools like inline HPLC to monitor intermediates .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR | Cyclopropyl CH₂: δ 0.8–1.2 ppm; Piperidine H: δ 2.5–3.5 ppm | |
| ¹³C NMR | Imidazolidine-dione C=O: δ 165–170 ppm; Pyrimidine C4: δ 155–160 ppm | |
| IR | C=O stretch: 1680–1720 cm⁻¹; N-H bend: 3300–3500 cm⁻¹ | |
| HRMS (ESI+) | [M+H]⁺: Calculated for C₁₇H₁₉N₇O₂: 385.1584; Observed: 385.1586 |
Q. Table 2. Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 60–80°C (reflux) | Higher temps accelerate coupling but risk decomposition | |
| Solvent | Anhydrous DMF/Ethanol (3:1) | Balances solubility and reactivity | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Enhances cross-coupling efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
